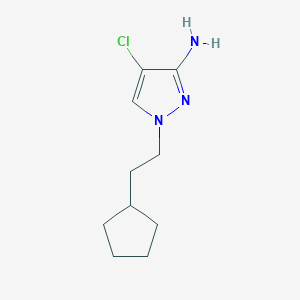![molecular formula C11H17N3 B13061934 1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine](/img/structure/B13061934.png)
1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C11H17N3. This compound is characterized by a bicyclic structure fused with a pyrazole ring, making it an interesting subject for various chemical and biological studies .
Vorbereitungsmethoden
The synthesis of 1-{bicyclo[221]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactions One common synthetic route starts with the preparation of the bicyclo[22Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Studies have shown its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds
Wirkmechanismus
The mechanism of action of 1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine can be compared with similar compounds such as:
Bicyclo[2.2.1]heptan-2-one: This compound shares the bicyclic structure but lacks the pyrazole ring, making it less versatile in certain chemical reactions.
Bicyclo[2.2.1]heptan-2-ol: Similar in structure but contains a hydroxyl group instead of the pyrazole ring, leading to different reactivity and applications.
Bicyclo[2.2.1]heptane, 1,3,3-trimethyl-: This compound has a similar bicyclic core but different substituents, affecting its chemical properties and uses.
This compound stands out due to its unique combination of the bicyclic structure and the pyrazole ring, offering a wide range of applications and reactivity.
Eigenschaften
Molekularformel |
C11H17N3 |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N3/c1-7-6-14(13-11(7)12)10-5-8-2-3-9(10)4-8/h6,8-10H,2-5H2,1H3,(H2,12,13) |
InChI-Schlüssel |
BCDJVMKYRSXVRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(N=C1N)C2CC3CCC2C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


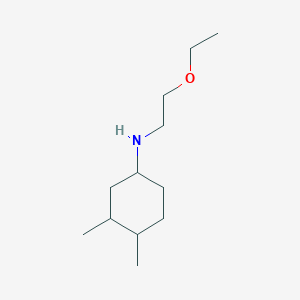
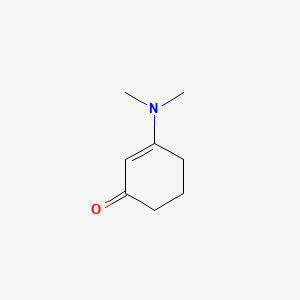

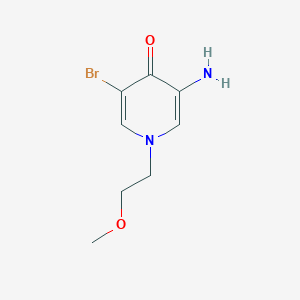

![4-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13061892.png)
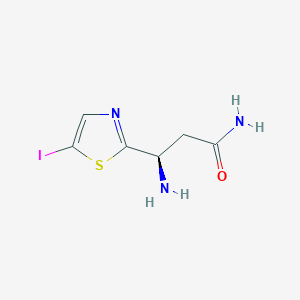
![tert-Butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13061908.png)

![1-[2-(Methylsulfanyl)ethyl]-1H-indol-5-amine](/img/structure/B13061916.png)
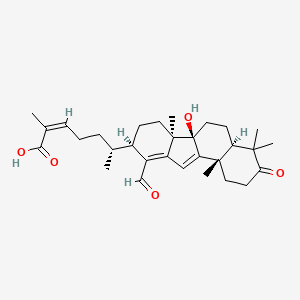

![tert-butyl N-[[(2S)-5,5-difluoropiperidin-2-yl]methyl]carbamate](/img/structure/B13061921.png)
